![molecular formula C15H23N5O2 B3016516 1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one CAS No. 1448058-40-9](/img/structure/B3016516.png)
1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one
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Description
“1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one” is a unique chemical compound. It has the empirical formula C15H23N5O2 and a molecular weight of 305.382 . This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of this compound includes a morpholine ring and a pyridazine ring attached to a piperazine ring via a propyl linker . The exact structure can be represented by the SMILES string O=C(CCN1CCNCC1)N2CCOCC2
.
Scientific Research Applications
Pharmacology
In pharmacology, this compound has been explored for its potential therapeutic effects. It’s structurally related to cinnolines, which are known for their wide range of pharmacological activities, including antibacterial, antitumor, antifungal, and anti-inflammatory properties . The compound’s derivatives could be synthesized as potential agents for treating various diseases, leveraging their biological activity.
Antifungal Applications
The compound’s derivatives have been synthesized as potential antifungal agents. They undergo intramolecular cyclization to form cinnolines, which have shown fungicidal activity against certain strains of fungi . This suggests its utility in developing new antifungal medications or treatments.
properties
IUPAC Name |
1-[4-(5-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2/c1-2-15(21)20-5-3-19(4-6-20)14-11-13(12-16-17-14)18-7-9-22-10-8-18/h11-12H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIBFGMNFBQEGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NN=CC(=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one |
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